molecular formula C7H4BrNO B7902966 2-Bromofuro[3,2-b]pyridine

2-Bromofuro[3,2-b]pyridine

Cat. No. B7902966
M. Wt: 198.02 g/mol
InChI Key: DUIASKSMCAIIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromofuro[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromofuro[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Yamaguchi et al. (1998) explored the reactions of bromo derivatives of furo[2,3-b]-, -[3,2-b]-, -[2,3-c]-, and -[3,2-c]pyridine, and their N-oxides. They found that bromination, nitration, cyanation, chlorination, and acetoxylation of these compounds could lead to various derivatives with potential applications in organic synthesis and medicinal chemistry (Yamaguchi et al., 1998).

  • Vural and Kara (2017) conducted spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, which is structurally similar to 2-Bromofuro[3,2-b]pyridine. They utilized density functional theory and spectroscopic techniques for characterizing the compound, suggesting its potential in electronic and material science applications (Vural & Kara, 2017).

  • Shiotani and Morita (1986) presented a synthesis method for furo[3,2-b]pyridine and its derivatives, which can be useful in the development of new pharmaceuticals and organic materials (Shiotani & Morita, 1986).

  • Zeng et al. (2019) described an innovative annulation reaction using α-bromo carbonyls and 1-azadienes to create fused benzofuro[3,2-b]pyridines, indicating the potential of these compounds in advanced organic synthesis and drug discovery (Zeng et al., 2019).

  • Lucas et al. (2015) demonstrated the regioselective bromination of thieno[2,3-b]pyridine, which could be a valuable approach in the synthesis of new compounds for drug discovery research (Lucas et al., 2015).

properties

IUPAC Name

2-bromofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIASKSMCAIIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromofuro[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.